In-Depth Technical Guide to Bis-PEG9-acid: Structure, Properties, and Applications in Bioconjugation
In-Depth Technical Guide to Bis-PEG9-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG9-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its molecular structure, physicochemical properties, and provides standardized experimental protocols for its application in creating Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Structure and Properties
Bis-PEG9-acid, systematically named 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid, is a polyethylene glycol (PEG) derivative characterized by a chain of nine ethylene glycol units flanked by terminal carboxylic acid groups. This structure imparts both flexibility and hydrophilicity, making it an ideal spacer arm to conjugate various molecules.
The presence of terminal carboxylic acids allows for the covalent linkage to primary amine groups present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This reaction typically proceeds via the formation of a stable amide bond, a cornerstone of modern bioconjugation techniques. The hydrophilic PEG backbone enhances the solubility of the resulting conjugates and can reduce their immunogenicity.
| Property | Value |
| Chemical Formula | C22H42O13 |
| Molecular Weight | Approximately 514.57 g/mol |
| CAS Number | 1268488-70-5 |
| IUPAC Name | 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | -20°C, desiccated |
Synthesis of Dicarboxylic Acid PEGs: A Representative Protocol
While Bis-PEG9-acid is commercially available, understanding its synthesis provides valuable context. Homobifunctional dicarboxylic acid PEGs are typically synthesized by the oxidation of the corresponding polyethylene glycol diol.
Experimental Protocol: Synthesis of a Dicarboxylic Acid PEG
Materials:
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Polyethylene glycol (diol) of the desired length (e.g., nonaethylene glycol)
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Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)
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Appropriate solvent (e.g., acetone, dichloromethane)
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Quenching agent (e.g., isopropanol)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Purification system (e.g., silica gel chromatography)
Procedure:
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Dissolve the polyethylene glycol diol in a suitable solvent.
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Slowly add the oxidizing agent to the solution at a controlled temperature (often 0°C to room temperature).
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Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, TLC).
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Once the reaction is complete, quench any excess oxidizing agent.
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Perform an aqueous workup and extract the dicarboxylic acid product into an organic solvent.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product using column chromatography to obtain the pure dicarboxylic acid PEG.
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Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Applications in Bioconjugation: Experimental Workflows
The utility of Bis-PEG9-acid lies in its ability to act as a linker, connecting two molecules through stable amide bonds. Below are detailed workflows for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugate (ADC) Synthesis using Bis-PEG9-acid
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Bis-PEG9-acid can be used to link the antibody to the drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Bis-PEG9-acid.
Experimental Protocol: ADC Synthesis
Materials:
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Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
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Amine-containing cytotoxic drug
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Bis-PEG9-acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching solution (e.g., hydroxylamine, Tris buffer)
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Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
Procedure:
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Activation of Bis-PEG9-acid: Dissolve Bis-PEG9-acid, EDC, and NHS in anhydrous DMF or DMSO. Allow the reaction to proceed at room temperature for 15-30 minutes to form the activated NHS ester.
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Conjugation to Drug: Add the amine-containing drug to the activated Bis-PEG9-acid solution. Stir the reaction at room temperature for 2-4 hours or overnight.
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Purification of Drug-Linker: Purify the drug-PEG-acid conjugate using reverse-phase HPLC.
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Activation of Drug-PEG-acid: Dissolve the purified drug-PEG-acid conjugate, EDC, and NHS in anhydrous DMF or DMSO. Allow the reaction to proceed at room temperature for 15-30 minutes.
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Conjugation to Antibody: Add the activated drug-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability. Incubate the reaction for 1-2 hours at room temperature.
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Quenching: Add a quenching solution to stop the reaction.
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Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules, followed by HIC to separate ADCs with different drug-to-antibody ratios (DARs).
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Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and Mass Spectrometry.
PROTAC Synthesis using Bis-PEG9-acid
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Bis-PEG9-acid can serve as the linker connecting the protein-of-interest (POI) ligand and the E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using Bis-PEG9-acid as a linker.
Experimental Protocol: PROTAC Synthesis
Materials:
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Amine-functionalized Protein-of-Interest (POI) ligand
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Amine-functionalized E3 ligase ligand
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Bis-PEG9-acid
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EDC and NHS
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Anhydrous DMF or DMSO
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Purification system (e.g., High-Performance Liquid Chromatography, HPLC)
Procedure:
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Activation of Bis-PEG9-acid: Dissolve Bis-PEG9-acid, EDC, and NHS in anhydrous DMF or DMSO to form the activated NHS ester.
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Conjugation to POI Ligand: Add the amine-functionalized POI ligand to the activated Bis-PEG9-acid solution. Monitor the reaction by LC-MS.
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Purification of Intermediate: Purify the resulting POI ligand-PEG-acid intermediate by HPLC.
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Activation of Intermediate: Activate the carboxylic acid of the purified POI ligand-PEG-acid intermediate using EDC and NHS in anhydrous DMF or DMSO.
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Conjugation to E3 Ligase Ligand: Add the amine-functionalized E3 ligase ligand to the activated intermediate solution.
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Purification of PROTAC: Purify the final PROTAC molecule by HPLC.
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Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Conclusion
Bis-PEG9-acid is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature enable the creation of complex and effective bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of Bis-PEG9-acid in the development of next-generation therapeutics like ADCs and PROTACs. Proper execution of these experimental procedures, coupled with rigorous purification and characterization, is essential for obtaining high-quality and reproducible results.
